molecular formula C7H9Br2N B2910607 3-(1-Bromoethyl)pyridine hydrobromide CAS No. 1209988-07-7

3-(1-Bromoethyl)pyridine hydrobromide

Cat. No.: B2910607
CAS No.: 1209988-07-7
M. Wt: 266.964
InChI Key: NMORISQJKVYYNW-UHFFFAOYSA-N
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Description

3-(1-Bromoethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2N. It is a halogenated heterocyclic compound, commonly used in organic synthesis and various chemical reactions. This compound is known for its reactivity and is often utilized as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 3-(1-Bromoethyl)pyridine hydrobromide typically involves the bromination of 3-ethylpyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure the selective formation of the desired product. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The product is then purified by recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

3-(1-Bromoethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(1-Bromoethyl)pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

    Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Bromoethyl)pyridine hydrobromide involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in various chemical reactions and synthesis processes .

Comparison with Similar Compounds

3-(1-Bromoethyl)pyridine hydrobromide can be compared with other similar compounds such as:

    3-(Bromomethyl)pyridine hydrobromide: This compound has a similar structure but with a bromomethyl group instead of a bromoethyl group. It exhibits similar reactivity and is used in similar applications.

    4-(Bromomethyl)pyridine hydrobromide: This compound has the bromomethyl group at the 4-position of the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

3-(1-bromoethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6(8)7-3-2-4-9-5-7;/h2-6H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMORISQJKVYYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209988-07-7
Record name 3-(1-bromoethyl)pyridine hydrobromide
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